molecular formula C25H26N5.Cl<br>C25H26ClN5 B12753040 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride CAS No. 72984-92-0

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride

Cat. No.: B12753040
CAS No.: 72984-92-0
M. Wt: 432.0 g/mol
InChI Key: VFWIORFZDNFZID-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride is a synthetic organic compound known for its vibrant color and applications in various fields. It is a derivative of indolium, a class of compounds known for their photophysical properties. This compound is particularly interesting due to its azo group, which contributes to its color and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4-(phenylazo)aniline in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: The primary products are aromatic amines.

    Substitution: The products depend on the nucleophile used but generally result in the replacement of the azo group with the nucleophile.

Scientific Research Applications

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride has several applications in scientific research:

    Chemistry: Used as a dye and a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.

    Industry: Utilized in the production of colored materials, such as textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in photodynamic therapy. The molecular targets and pathways involved include interactions with cellular components that can lead to the generation of reactive oxygen species, which are toxic to cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: A precursor in the synthesis of the compound.

    4-(Phenylazo)aniline: Another precursor with similar azo functionality.

    Indolium derivatives: Compounds with similar photophysical properties.

Uniqueness

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium chloride is unique due to its specific combination of an indolium core and an azo group, which imparts distinct chemical and photophysical properties. This combination makes it particularly useful in applications requiring both color and reactivity.

Properties

CAS No.

72984-92-0

Molecular Formula

C25H26N5.Cl
C25H26ClN5

Molecular Weight

432.0 g/mol

IUPAC Name

N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride

InChI

InChI=1S/C25H26N5.ClH/c1-25(2)22-12-8-9-13-23(22)29(3)24(25)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19;/h5-18H,1-4H3;1H/q+1;/p-1

InChI Key

VFWIORFZDNFZID-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.[Cl-]

Origin of Product

United States

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